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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

Cat. No.: B15544324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reagent 1,1'-(Azodicarbonyl)dipiperidine

(ADDP), including its chemical structure, properties, and primary applications in organic

synthesis, with a focus on its role in the Mitsunobu reaction.

Introduction to ADDP
1,1'-(Azodicarbonyl)dipiperidine, commonly abbreviated as ADDP, is a versatile reagent widely

employed in organic chemistry.[1] Its full chemical name is N-(piperidine-1-

carbonylimino)piperidine-1-carboxamide. ADDP is recognized for its utility in the Mitsunobu

reaction, a powerful method for the stereospecific conversion of primary and secondary

alcohols to a variety of other functional groups.[2]

Chemical Structure:

The structure of ADDP features a central azo group flanked by two carbonyl groups, each

connected to a piperidine ring.

Molecular Formula: C₁₂H₂₀N₄O₂[2][3]

SMILES: O=C(/N=N/C(=O)N1CCCCC1)N2CCCCC2[1]

InChI Key: OQJBFFCUFALWQL-BUHFOSPRSA-N[1]
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Physicochemical Properties and Specifications
ADDP is a yellow crystalline solid that is soluble in common organic solvents such as

tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether.[1][4] Key quantitative data

for ADDP are summarized in the table below.

Property Value References

CAS Number 10465-81-3 [3][5][6]

Molecular Weight 252.31 g/mol [2][3][5][6]

Melting Point 134-136 °C [1][5][6]

Appearance Yellow crystalline solid [1][4]

Solubility

Soluble in THF, DCM, Ether,

Ethanol. Slightly soluble in

Methanol and Water.

[1][4][7]

Core Application: The Mitsunobu Reaction
The primary application of ADDP is as a key reagent in the Mitsunobu reaction. This reaction

facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a

carboxylic acid or other acidic compound, in the presence of a phosphine, most commonly

triphenylphosphine (PPh₃). A defining feature of the Mitsunobu reaction is the inversion of

stereochemistry at the alcohol's chiral center, proceeding via an Sₙ2 mechanism.[2]

While diethyl azodicarboxylate (DEAD) is a traditional reagent for the Mitsunobu reaction,

ADDP offers distinct advantages, particularly when working with less acidic nucleophiles (pKa >

11).[5][6] The electron-donating piperidine groups in ADDP increase the basicity of the

intermediate betaine, making it a stronger base than the corresponding intermediate formed

from DEAD.[5] This enhanced basicity allows for the deprotonation of a wider range of weakly

acidic nucleophiles, thus expanding the scope of the Mitsunobu reaction.[5][6]

The mechanism of the Mitsunobu reaction is a complex, multi-step process. A proposed

pathway is illustrated below:
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Caption: Proposed mechanism of the Mitsunobu reaction using ADDP.

ADDP has been instrumental in the synthesis of a wide array of complex and biologically active

molecules, including:

Pyridine ether PPAR agonists: These compounds are of interest in metabolic disease

research.

Optically active α,α-disubstituted amino acids: Important building blocks in medicinal

chemistry.

(-)-Hygromycin A: A natural product with antibiotic properties, synthesized via Mitsunobu

glycosylation.

Aza-β-lactams: Significant structural motifs in pharmaceuticals.

Experimental Protocols
A general experimental workflow for a Mitsunobu reaction using ADDP is presented below.
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Start

Dissolve alcohol, nucleophile, and phosphine
in an anhydrous solvent (e.g., THF).

Cool the reaction mixture to 0 °C.

Slowly add a solution of ADDP
to the cooled mixture.

Allow the reaction to warm to room temperature
and stir for several hours.

Monitor reaction progress by TLC or LC-MS.

Perform aqueous workup to remove
water-soluble byproducts.

Purify the crude product by
column chromatography.

End

Click to download full resolution via product page

Caption: General experimental workflow for a Mitsunobu reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15544324?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following is a representative protocol for the synthesis of pyridine ether Peroxisome

Proliferator-Activated Receptor (PPAR) agonists, adapted from the literature.[5]

Reagents and Conditions:

Pyridinol: 1.0 equivalent

Alcohol: 1.1 equivalents

Polymer-supported triphenylphosphine (PS-PPh₃): 1.5 equivalents

ADDP: 1.5 equivalents

Solvent: Anhydrous Tetrahydrofuran (THF)

Temperature: Room temperature

Reaction Time: 16 hours

Procedure:

To a solution of the pyridinol (0.5 mmol, 1.0 eq.) and the alcohol (0.55 mmol, 1.1 eq.) in

anhydrous THF (5.5 mL) is added polymer-supported triphenylphosphine (0.75 mmol, 1.5

eq.).

ADDP (0.75 mmol, 1.5 eq.) is then added to the mixture.

The reaction mixture is stirred at room temperature for 16 hours.

Upon completion, the reaction mixture is filtered to remove the polymer-supported phosphine

oxide byproduct.

The filtrate is concentrated under reduced pressure.

The resulting crude product is purified by flash column chromatography on silica gel to afford

the desired pyridine ether.
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This modified protocol using PS-PPh₃ and ADDP has been shown to be efficient and amenable

to parallel synthesis, often eliminating the formation of significant by-products.[5]

Safety and Handling
ADDP is a combustible solid and should be handled with care. It can cause skin and eye

irritation, and is harmful if swallowed, inhaled, or in contact with skin. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this reagent. All manipulations should be performed in a well-ventilated fume

hood.

This document is intended for informational purposes for trained professionals and does not

constitute a license to operate. All procedures should be carried out with appropriate safety

precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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